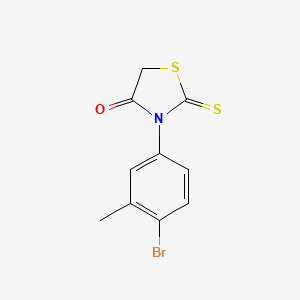
Rhodanine, 3-(4-bromo-m-tolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodanine, 3-(4-bromo-m-tolyl)-: is a heterocyclic compound that contains a thiazole nucleus with a thioxo group on the second carbon and a carbonyl group on the fourth carbon. This compound is part of the rhodanine family, which has been widely studied for its diverse pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rhodanine, 3-(4-bromo-m-tolyl)- typically involves the reaction of 4-bromo-m-tolylamine with carbon disulfide and chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the rhodanine ring .
Industrial Production Methods: Industrial production methods for Rhodanine, 3-(4-bromo-m-tolyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Rhodanine, 3-(4-bromo-m-tolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted rhodanine derivatives.
Scientific Research Applications
Chemistry: Rhodanine, 3-(4-bromo-m-tolyl)- is used as a building block in organic synthesis to create more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines .
Medicine: Rhodanine derivatives, including Rhodanine, 3-(4-bromo-m-tolyl)-, are investigated for their potential as therapeutic agents. They have been explored for their use in treating infections and cancer .
Industry: In the industrial sector, Rhodanine, 3-(4-bromo-m-tolyl)- is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of Rhodanine, 3-(4-bromo-m-tolyl)- involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with essential cellular processes .
Comparison with Similar Compounds
Rhodanine-3-acetic acid: Known for its antimicrobial activity.
5-(4′-N, N-diphenylaminobenzylidene)-rhodanine-3-acetic acid: Demonstrates similar biological activity but differs in structure due to the presence of an additional phenylene linker.
Uniqueness: Rhodanine, 3-(4-bromo-m-tolyl)- is unique due to the presence of the 4-bromo-m-tolyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other rhodanine derivatives and contributes to its specific applications and activities .
Properties
CAS No. |
21494-78-0 |
|---|---|
Molecular Formula |
C10H8BrNOS2 |
Molecular Weight |
302.2 g/mol |
IUPAC Name |
3-(4-bromo-3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H8BrNOS2/c1-6-4-7(2-3-8(6)11)12-9(13)5-15-10(12)14/h2-4H,5H2,1H3 |
InChI Key |
SCSBQFJJGSYFEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)CSC2=S)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















